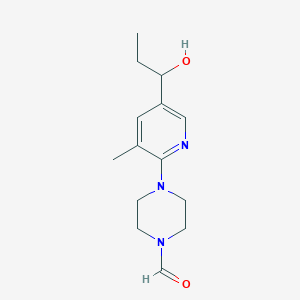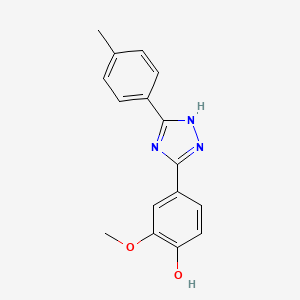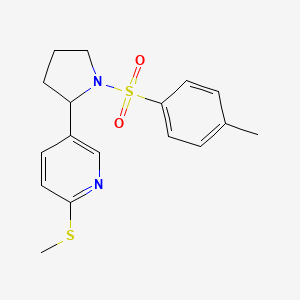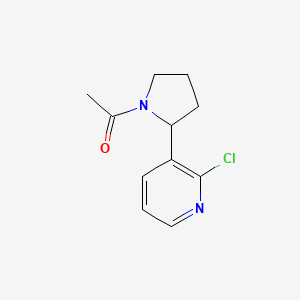
4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C13H19N3O2 It is characterized by the presence of a piperazine ring substituted with a hydroxypropyl group and a methylpyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through the Hantzsch pyridine synthesis.
Substitution Reactions: The pyridine ring is then subjected to substitution reactions to introduce the hydroxypropyl and methyl groups.
Piperazine Ring Formation: The piperazine ring is synthesized separately and then coupled with the substituted pyridine ring.
Introduction of the Aldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl and hydroxypropyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxypropyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, affecting their function. The piperazine ring can interact with receptors and ion channels, modulating their activity.
相似化合物的比较
Similar Compounds
- 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
属性
分子式 |
C14H21N3O2 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC 名称 |
4-[5-(1-hydroxypropyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O2/c1-3-13(19)12-8-11(2)14(15-9-12)17-6-4-16(10-18)5-7-17/h8-10,13,19H,3-7H2,1-2H3 |
InChI 键 |
IRGRKWGZLZNXOC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)

![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide](/img/structure/B15057458.png)


![3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide](/img/structure/B15057477.png)
![Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15057478.png)


![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B15057499.png)
![tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15057507.png)
